2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Overview
Description
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as Allopurinol, which is a xanthine oxidase inhibitor. The compound has been extensively studied and has various applications in scientific research.
Scientific Research Applications
Synthesis Methods and Derivatives
Novel Synthesis Approaches : Hordiyenko et al. (2020) developed a new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, highlighting a method that involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. This synthesis pathway demonstrates the potential for creating derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).
Synthesis of Hybrid Compounds : Ivanova, Kanevskaya, and Fedotova (2019) utilized 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid in the synthesis of hybrid systems containing pharmacophoric fragments, which could potentially include structures related to 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Ivanova, Kanevskaya, & Fedotova, 2019).
Chemical Properties and Applications
Luminescent Derivatives : The study by Chen, Li, and Cai (2009) on luminescent phthalimidino derivatives, including 2- and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid, suggests potential applications of luminescent derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in material science or bio-imaging (Chen, Li, & Cai, 2009).
Molecular Interaction and Biological Activities : The research on organotin(IV) complexes with 2-mercapto-benzoic acid and 2-mercapto-4-methyl-pyrimidine by Xanthopoulou et al. (2008) could provide insights into the interactions and potential biological activities of similar compounds, including 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid derivatives (Xanthopoulou et al., 2008).
Potential for Material Science Applications
- Pigment Synergists : The synthesis of synergists for pigment dispersion in pigment ink by Song et al. (2017), which includes benzoic acid derivatives, could suggest the utility of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid in similar applications (Song, Lee, Jung, Kang, & Park, 2017).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Properties : Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. This could provide a basis for investigating similar properties in derivatives of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (Kumar, Sharma, Kumari, & Kalal, 2011).
Drug Discovery and Design
- Design and Synthesis in Drug Discovery : Research by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates offers insight into the potential role of related compounds, such as 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, in drug discovery and design (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-6-13(11(17)12-9)8-4-2-1-3-7(8)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGZFHAFUJNQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567498 | |
Record name | 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
CAS RN |
148673-97-6 | |
Record name | 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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